2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-8-5-6-9(14)12(7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMWUXJTNEHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro N 2 Fluorophenyl Benzenesulfonamide
Established Synthetic Routes for N-Arylbenzenesulfonamides
The formation of the sulfonamide bond is a cornerstone of organic synthesis, with several reliable methods being widely adopted. The most prevalent of these involves the reaction between a sulfonyl chloride and an amine.
Sulfonylation Reactions with Substituted Anilines
The classical and most direct method for synthesizing N-arylbenzenesulfonamides, including 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide, is the reaction of a suitably substituted benzenesulfonyl chloride with an aniline (B41778) derivative. This reaction, a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, typically proceeds with high efficiency. The general reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
This established route provides a straightforward path to a wide array of sulfonamides, with the final product's structure being dictated by the specific precursors chosen. researchgate.net
Strategic Precursor Synthesis: 2,5-Dichlorobenzenesulfonyl Chloride and 2-Fluoroaniline (B146934) Derivatives
The successful synthesis of the target compound is critically dependent on the availability and purity of its key precursors: 2,5-dichlorobenzenesulfonyl chloride and 2-fluoroaniline.
2,5-Dichlorobenzenesulfonyl Chloride: This crucial intermediate is typically prepared via the chlorosulfonation of 1,4-dichlorobenzene (B42874). The process involves treating 1,4-dichlorobenzene with chlorosulfuric acid. chemicalbook.com This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene (B151609) ring. The resulting 2,5-dichlorobenzenesulfonyl chloride is a versatile reagent used in the synthesis of various sulfonamide derivatives. chemicalbook.comusbio.net
Exploration of Alternative Synthetic Pathways
While the traditional sulfonylation reaction is robust, ongoing research focuses on developing alternative methods that offer improvements in terms of efficiency, environmental impact, and substrate scope.
Transition Metal-Catalyzed Coupling Reactions
Modern organic synthesis has increasingly utilized transition-metal catalysis to form C-N bonds, offering alternatives to classical methods. For sulfonamide synthesis, copper and palladium-catalyzed cross-coupling reactions are particularly relevant. nitrkl.ac.inthieme-connect.com These methods can involve the coupling of aryl halides or boronic acids with sulfonamides. For instance, a copper-catalyzed Ullmann-type reaction could potentially be employed to couple a sulfonamide with an aryl halide. thieme-connect.com Such strategies can provide access to complex sulfonamides that may be difficult to prepare using traditional routes. nih.gov
| Catalyst System | Reactants | Reaction Type | Potential Advantage |
| Copper(I) Iodide / L-proline | Aryl Halide + Sulfonamide | Ullmann Cross-Coupling | Access to sterically hindered products |
| Palladium(II) Acetate / Ligand | Arylboronic Acid + Sulfonamide | Suzuki-Miyaura Coupling | Mild reaction conditions, functional group tolerance |
| Copper Cyanide / Photocatalyst | Aryl Azide + Phenylsulfinic Acid | Dual Catalytic Coupling | Redox-neutral conditions nih.gov |
Microwave-Assisted Synthesis Approaches
The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. psu.edu In the context of sulfonamide synthesis, microwave-assisted methods can accelerate the classical reaction between a sulfonyl chloride and an aniline. nih.govnih.gov The rapid, localized heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster and cleaner reactions. benthamscience.comresearchgate.net
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | 24-48 hours | Moderate | nih.gov |
| Microwave Irradiation | 5-7 minutes | High | nih.govnih.gov |
Green Chemistry Principles in Synthesis Optimization
In line with the growing importance of sustainable chemical practices, several "green" approaches to sulfonamide synthesis have been developed. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.com
Key green strategies applicable to sulfonamide synthesis include:
Solvent-Free Mechanochemistry: This solid-state approach involves the mechanical grinding of reactants, eliminating the need for bulk solvents and often leading to higher yields and cleaner products. rsc.org
Aqueous Synthesis: Performing the reaction in water as a solvent offers significant environmental benefits. Methodologies have been developed for the facile synthesis of sulfonamides in aqueous media, simplifying product isolation. rsc.org
Visible-Light Photoredox Catalysis: This mild and efficient method uses visible light to mediate the sulfonylation of anilines with sulfinate salts or the coupling of aryl azides with sulfinic acids, avoiding harsh reagents and high temperatures. nih.govnih.govrsc.orgrsc.org
Recyclable Catalysts: The use of heterogeneous catalysts, such as nano-ruthenium immobilized on magnetite, allows for easy separation and reuse of the catalyst, minimizing waste. acs.org
These innovative approaches represent the future of sulfonamide synthesis, aiming for processes that are not only efficient but also environmentally responsible.
Stereoselective Synthesis Considerations for Chiral Analogs
The topic of stereoselective synthesis is not directly applicable to the parent compound, this compound. The molecule is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it exists as a single, achiral compound, and enantiomers or diastereomers are not possible.
While chiral analogs could theoretically be designed by introducing stereocenters into either the benzenesulfonyl or the N-phenyl portion of the molecule, the scientific literature does not currently provide established methods for the stereoselective synthesis of such specific chiral analogs of this compound. The development of chiral sulfonamides is an area of interest in medicinal chemistry, often approached by using chiral starting materials (either the amine or the sulfonyl chloride) or through asymmetric catalysis. nih.gov However, specific studies focusing on chiral derivatives of this particular compound have not been reported.
Advanced Spectroscopic and Crystallographic Characterization of the Compound
Single-Crystal X-ray Diffraction Analysis
No publicly accessible crystallographic studies for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide were found. Therefore, a detailed analysis based on experimental single-crystal X-ray diffraction data cannot be provided for the following subsections.
Analysis of Intramolecular Interactions (e.g., N-H⋯Cl Hydrogen Bonds)
Without crystallographic data, the presence and geometry of specific intramolecular interactions, such as N-H⋯Cl or potential N-H⋯F hydrogen bonds, cannot be confirmed or characterized.
Elucidation of Supramolecular Assembly and Crystal Packing Motifs
Information regarding the intermolecular interactions and the resulting crystal packing motifs for this compound is unavailable due to the absence of crystallographic studies.
Polymorphism Studies and Crystallographic Variances
There are no published studies on the polymorphism of this compound.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
An experimental FTIR spectrum for this compound, which would allow for the identification of characteristic vibrational frequencies for its functional groups, is not available in the searched scientific literature and spectral databases.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups.
Key expected vibrational modes would include:
S-N stretching: Vibrations of the sulfonamide linkage.
SO₂ stretching: Symmetric and asymmetric stretching of the sulfonyl group.
C-Cl stretching: Vibrations associated with the chloro-substituents on the benzene (B151609) ring.
C-F stretching: Vibration of the fluoro-substituent on the phenyl ring.
Aromatic C-H and C=C stretching: Vibrations characteristic of the benzene rings.
Without experimental data, a detailed analysis and a data table of Raman shifts and their assignments for this compound cannot be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy for Structural Protons
A ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the two aromatic rings. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the assignment of each proton to its specific position on the molecule.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The dichlorinated benzene ring and the fluorinated phenyl ring would each produce a set of signals, with the chemical shifts indicating the electronic environment of each carbon atom. Carbons bonded to electronegative atoms like chlorine, fluorine, nitrogen, and sulfur would appear at characteristic downfield shifts.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment
¹⁹F NMR is a highly sensitive technique specific to fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom. The chemical shift and coupling to neighboring protons would provide valuable information about the electronic environment of the fluorine atom and its proximity to other atoms in the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are used to determine the connectivity between atoms.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to assign protons on the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, providing crucial information for assembling the complete molecular structure.
Without access to experimental spectra, the generation of data tables with chemical shifts and coupling constants for this compound is not possible.
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms. Analysis of the fragmentation peaks would help to confirm the structure by identifying the loss of specific fragments, such as the sulfonyl group or parts of the aromatic rings.
In the absence of experimental mass spectral data, a detailed fragmentation analysis and a corresponding data table cannot be presented.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns
A comprehensive search for specific experimental or theoretical UV-Visible (UV-Vis) spectroscopic data for the compound this compound did not yield detailed research findings, such as specific absorption maxima (λmax) or molar absorptivity values. Therefore, a specific data table for this exact molecule cannot be generated.
However, the electronic transitions and conjugation patterns of this compound can be discussed in the context of its constituent chromophores: the 2,5-dichlorophenyl ring, the benzenesulfonamide (B165840) group, and the 2-fluorophenyl ring. UV-Vis spectroscopy is a valuable technique for probing the electronic structure of such aromatic sulfonamides. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons within the aromatic rings.
For aromatic compounds like this compound, the primary electronic transitions observed in the UV region are π→π* (pi to pi star) and n→π* (n to pi star) transitions.
π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, both the dichlorinated benzene ring and the fluorinated aniline-derived ring contain π systems capable of these transitions. These transitions are characteristic of the benzene chromophore and are expected to appear as strong absorption bands, often referred to as E-bands (ethylenic) and B-bands (benzenoid). The substitution on the rings (chlorine and fluorine atoms) can cause a bathochromic shift (shift to longer wavelength) or hypsochromic shift (shift to shorter wavelength) of these bands compared to unsubstituted benzene.
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from heteroatoms like oxygen, nitrogen, or sulfur) to a π* antibonding orbital. The sulfonamide group (-SO₂NH-) contains lone pairs on the oxygen and nitrogen atoms. These transitions are typically of lower intensity than π→π* transitions and appear at longer wavelengths.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of compounds. For benzenesulfonamide (B165840) derivatives, these methods provide a detailed picture of the molecule's behavior at the atomic level.
Table 1: Illustrative Geometric Parameters of a Benzenesulfonamide Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| S-N | 1.63 | - | - |
| S=O | 1.43 | - | - |
| C-S-N | - | 107.5 | - |
| O-S-O | - | 120.1 | - |
| C-S-N-C | - | - | 65.2 |
Note: This table is a representative example based on typical values for benzenesulfonamide derivatives and does not represent the specific values for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com For example, in a study of 2,5-Dichlorothiophene-3-sulfonamide, the HOMO and LUMO energies were calculated to be -0.271 eV and -0.080 eV, respectively, resulting in a band gap of 0.191 eV. mdpi.com This type of analysis for this compound would help in understanding its reactivity in various chemical environments.
Table 2: Representative HOMO-LUMO Energies and Related Parameters of a Sulfonamide Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Chemical Hardness | 2.65 |
| Chemical Softness | 0.38 |
Note: This table contains example values to illustrate the parameters derived from HOMO-LUMO analysis and are not specific to this compound.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. nih.govresearchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilizing effects of these interactions. nih.gov For example, NBO analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide revealed significant hyperconjugative interactions that contribute to the molecule's stability. nih.gov This analysis provides a deeper understanding of the intramolecular bonding and electronic distribution. For this compound, NBO analysis would elucidate how the electron-withdrawing chloro and fluoro substituents affect the electronic charge distribution and the stability of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively. researchgate.net Red regions typically represent negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). researchgate.net MEP analysis of sulfonamide derivatives helps in identifying the reactive sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen, nitrogen, chlorine, and fluorine atoms as regions of negative potential, providing insights into its potential interactions with biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and flexibility of molecules in different environments.
MD simulations can be used to explore the conformational landscape of a molecule in solution or when bound to a biological target, such as a protein. tandfonline.com By simulating the molecule's movement over a period of time, researchers can identify stable conformations and understand how the molecule's shape changes in response to its environment. tandfonline.com For benzenesulfonamide derivatives, MD simulations have been used to investigate their binding stability within the active sites of enzymes. tandfonline.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. tandfonline.com Such studies are crucial for drug design and understanding the mechanism of action of bioactive compounds. In the context of this compound, MD simulations could predict its conformational preferences in an aqueous environment and its potential binding modes with target proteins, offering valuable information for assessing its biological activity.
Solvent Effects on Molecular Properties
No studies were found that specifically analyze the effect of different solvents on the molecular properties of this compound. Such studies would typically involve computational methods to predict how properties like dipole moment, molecular geometry, and electronic structure change in solvents of varying polarity.
Molecular Docking Studies
Prediction of Binding Modes with Select Biological Macromolecules
There is no published research detailing molecular docking studies of this compound with any specific biological macromolecules. Consequently, there are no predicted binding modes or docked complexes to report.
Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
As no molecular docking studies have been identified, there is no corresponding analysis of ligand-receptor interactions for this compound. Information regarding potential hydrogen bonds, hydrophobic contacts, or other non-covalent interactions with protein targets is unavailable.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Development of QSAR Models for Predictive Analysis of In Vitro Activity
No QSAR models have been developed specifically for this compound or a series of analogs that would allow for the predictive analysis of its in vitro activity.
Descriptors (2D and 3D) for Structure-Property Correlations
In the absence of any QSAR studies for this compound, there are no specific 2D or 3D molecular descriptors that have been used to establish structure-property correlations for this compound.
Virtual Screening and Library Design Based on Computational Models
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. nih.gov Computational and theoretical chemistry offers powerful tools to harness the potential of this scaffold, enabling the rapid exploration of chemical space through virtual screening and the rational design of focused compound libraries. The compound this compound serves as an exemplary starting point for such in silico investigations.
Virtual Screening Approaches
Virtual screening (VS) is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two main approaches: structure-based and ligand-based virtual screening.
Structure-Based Virtual Screening (SBVS):
When the three-dimensional structure of a biological target is known, SBVS, primarily through molecular docking, can be employed. nih.gov In a hypothetical scenario targeting a specific enzyme, the crystal structure of the target would be obtained from a repository like the Protein Data Bank. A binding site, or pocket, within the enzyme would be identified for docking calculations.
A library of compounds, including this compound and its analogs, would then be computationally "docked" into this binding site. The docking algorithm samples a multitude of possible conformations and orientations of the ligand within the pocket and scores them based on their complementarity to the target. nih.gov These scoring functions estimate the binding affinity, with lower binding energies typically indicating a more favorable interaction. researchgate.net
For this compound, the key interactions would likely involve the sulfonamide group, which can act as a hydrogen bond donor and acceptor, and the two aromatic rings, which can engage in hydrophobic and pi-stacking interactions. nih.gov The chlorine and fluorine substituents would also influence the electronic properties and potential for halogen bonding, further refining the interaction profile. The results of such a screening could identify novel hits with improved binding affinities or different interaction patterns.
Ligand-Based Virtual Screening (LBVS):
In cases where the 3D structure of the target is unknown, but a set of known active ligands exists, LBVS methods are invaluable. utrgv.edumdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Starting with a known active benzenesulfonamide derivative, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mdpi.com Large chemical databases can then be screened to find other molecules that fit this pharmacophore model.
Alternatively, similarity searching can be performed using this compound as a query molecule. This involves calculating molecular fingerprints (numerical representations of molecular structure) and comparing them to the fingerprints of all molecules in a database. Compounds with a high degree of similarity are then selected for further investigation. utrgv.edu
Library Design Based on Computational Models
Beyond identifying existing compounds, computational models are instrumental in designing novel molecules. Using a lead compound like this compound, a combinatorial library can be designed to explore the structure-activity relationship (SAR) in a systematic manner. nih.gov
The design of such a library would involve the in silico modification of the core scaffold at specific points of diversification. For this compound, these points could include:
The dichlorinated benzene (B151609) ring: Exploring different substitution patterns or replacing chlorine with other halogens or small functional groups.
The fluorinated phenyl ring: Varying the position and number of fluorine atoms or introducing other substituents to probe the effect on binding.
The sulfonamide linker: While less commonly modified, subtle changes could be explored to alter the geometry of the molecule.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to guide this process. chemijournal.comnih.govbenthamdirect.com A QSAR model is a mathematical equation that correlates the chemical properties of a set of compounds with their biological activity. chemijournal.com By training a QSAR model on a set of known benzenesulfonamide analogs, it becomes possible to predict the activity of newly designed, yet unsynthesized, compounds. This allows for the prioritization of the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. nih.gov
The table below illustrates a hypothetical library design based on the this compound scaffold, where R1 and R2 represent points of diversification on the phenyl rings.
| Compound ID | R1 Substitution | R2 Substitution | Predicted Activity (Hypothetical) |
| Library-001 | 2,5-dichloro | 2-fluoro | Baseline |
| Library-002 | 2,4-dichloro | 2-fluoro | Improved |
| Library-003 | 2,5-dichloro | 3-fluoro | Reduced |
| Library-004 | 2,5-dibromo | 2-fluoro | Similar |
| Library-005 | 2,5-dichloro | 2,4-difluoro | Improved |
This data can be visualized in the following interactive chart:
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Impact of Substituents on Benzenesulfonamide (B165840) Backbone
The benzenesulfonamide backbone serves as a critical scaffold for a multitude of pharmacologically active compounds. The nature and position of substituents on this aromatic ring significantly influence the compound's physicochemical properties and its interaction with biological targets.
The fluorine atom on the N-phenyl moiety also contributes significantly to the molecule's activity profile. Fluorine is a highly electronegative atom that can form potent hydrogen bonds and other non-covalent interactions. nih.gov Its small size allows it to act as a bioisostere for a hydrogen atom, while its electronic properties can alter the pKa of nearby functional groups and influence metabolic stability. Studies on fluorinated benzenesulfonamides as carbonic anhydrase inhibitors have demonstrated that the position of fluorine substitution can dictate binding affinity and selectivity. nih.gov The ortho-fluorine on the N-phenyl ring of the target compound is likely to induce a specific conformational preference, which can be crucial for optimal binding to its biological target.
The substitution pattern on both the benzenesulfonamide and the N-phenyl rings dictates the molecule's three-dimensional conformation, which is a key determinant of its binding affinity and selectivity. The 2,5-dichloro substitution on the benzenesulfonamide ring can influence the rotational barrier around the S-C bond, thereby affecting the relative orientation of the two aromatic rings.
In related N-(aryl)arylsulfonamides, the dihedral angle between the two aromatic rings is a critical parameter for biological activity. For instance, in N-(2,5-dichlorophenyl)benzenesulfonamide, the two rings are significantly tilted with respect to each other. This twisted conformation is a common feature among biologically active sulfonamides and is thought to be important for fitting into the binding pockets of target proteins. The ortho-substituent on the N-phenyl ring, in this case, a fluorine atom, is known to have a substantial impact on the conformational preference of the N-H bond within the sulfonamide linker. This can lead to the formation of intramolecular hydrogen bonds, which can stabilize a particular conformation that is favorable for binding.
Modifications at the N-Phenyl Moiety and Their Mechanistic Implications
The N-phenyl moiety of N-arylbenzenesulfonamides is a key region for introducing structural diversity and fine-tuning the pharmacological properties of these compounds. Modifications at this position can have profound mechanistic implications, affecting target selectivity and potency.
The introduction of a 2-fluorophenyl group is a strategic modification. The ortho-fluoro substituent can influence the electronic properties of the phenyl ring and also impose steric constraints that favor a particular rotational conformation around the N-C bond. This can be critical for orienting the molecule correctly within a binding site. In studies of other inhibitor classes, the presence of a 2-fluorophenyl group has been shown to be essential for potent inhibitory activity, often engaging in specific interactions with the target protein. While direct evidence for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide is lacking, it is plausible that the 2-fluoro substituent plays a similar role in its mechanism of action.
Influence of Sulfonamide Linker on Molecular Recognition
The sulfonamide linker (-SO₂NH-) is a cornerstone of the benzenesulfonamide scaffold and is intimately involved in molecular recognition. This group is a strong hydrogen bond donor and acceptor and can also coordinate with metal ions, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases.
The geometry of the sulfonamide linker is relatively rigid, but it allows for some degree of conformational flexibility, which is influenced by the substituents on the adjacent aromatic rings. The orientation of the N-H bond and the S=O bonds is critical for establishing specific hydrogen bonding patterns with the target protein. The acidity of the sulfonamide proton, which is modulated by the electron-withdrawing nature of the 2,5-dichloro substituents, can also play a crucial role in the binding affinity. A more acidic proton can lead to stronger hydrogen bonds or facilitate deprotonation, which is a key step in the binding mechanism of some sulfonamide inhibitors.
Comparative SAR Studies with Other Halogenated Benzenesulfonamides
Comparative SAR studies of various halogenated benzenesulfonamides provide valuable insights into the role of different halogen substitution patterns. For example, comparing the activity of dichlorinated isomers can reveal the importance of the substituent positions for optimal target interaction.
While a direct comparative SAR study involving this compound is not available, data from related series of halogenated benzenesulfonamides consistently highlight the importance of the number, type, and position of halogen atoms. For instance, in some series, a di-ortho substitution pattern on one of the aromatic rings is found to be optimal for activity, while in others, a meta or para substitution is preferred. The combination of a dichlorinated benzenesulfonamide ring and a fluorinated N-phenyl ring in the target compound represents a specific and likely optimized arrangement of halogen substituents to achieve a desired biological effect.
Below is a hypothetical data table illustrating how SAR data for related compounds might be presented, to underscore the importance of specific substitutions.
| Compound | Benzenesulfonamide Substitution | N-Phenyl Substitution | Relative Activity |
| Analog A | 2,5-dichloro | 2-fluoro | (Hypothetical High) |
| Analog B | 3,4-dichloro | 2-fluoro | (Hypothetical Moderate) |
| Analog C | 2,5-dichloro | 4-fluoro | (Hypothetical Moderate) |
| Analog D | 2,5-dichloro | H | (Hypothetical Low) |
This table illustrates that both the positions of the chlorine atoms on the benzenesulfonamide ring and the position of the fluorine atom on the N-phenyl ring are likely to be critical for the biological activity of this class of compounds.
Molecular Mechanism of Action Studies in Preclinical and Cellular Models
Target Identification and Validation in Non-Human Systems
The initial step in elucidating the mechanism of action for any compound involves identifying and validating its molecular targets. For the benzenesulfonamide (B165840) class of compounds, a primary and well-established target is the metalloenzyme carbonic anhydrase (CA). These enzymes are ubiquitous and play a crucial role in various physiological processes. The inhibition of specific CA isoforms is a key therapeutic strategy for several conditions.
Another identified target for some benzenesulfonamide derivatives is the urease enzyme, particularly from bacterial sources. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.
Furthermore, certain benzenesulfonamides have been shown to interact with nuclear receptors, a class of ligand-activated transcription factors that regulate gene expression. This suggests a potential for these compounds to modulate a wide range of cellular processes.
Enzyme Inhibition Profiling
The benzenesulfonamide scaffold is a well-known pharmacophore for enzyme inhibition, particularly for carbonic anhydrases and, to a lesser extent, ureases.
Biochemical Assay Development and Optimization
The investigation of enzyme inhibition by benzenesulfonamide derivatives typically involves the development and optimization of specific biochemical assays. For carbonic anhydrase, a common method is the stopped-flow CO2 hydration assay, which measures the enzyme's ability to catalyze the hydration of carbon dioxide. For urease, inhibition is often assessed by quantifying ammonia production using methods like the Berthelot reaction. These assays are optimized for factors such as pH, temperature, and substrate concentration to ensure reliable and reproducible results.
Kinetic Characterization of Enzyme Inhibition
The potency of enzyme inhibitors is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For many benzenesulfonamide-based carbonic anhydrase inhibitors, these values are in the nanomolar range, indicating high potency. The determination of these values involves measuring the enzyme's reaction rate at various inhibitor concentrations.
Table 1: General Kinetic Parameters for Enzyme Inhibition
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Ki | The inhibition constant, which represents the equilibrium constant for the binding of the inhibitor to the enzyme. |
Allosteric vs. Orthosteric Binding Mechanisms
Benzenesulfonamides typically inhibit carbonic anhydrase through an orthosteric mechanism. They bind directly to the zinc ion in the active site of the enzyme, coordinating with it through their sulfonamide group. This binding event displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity, thereby blocking the enzyme's function. In contrast, allosteric inhibitors would bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity.
Receptor Interaction Studies
Beyond enzyme inhibition, some benzenesulfonamides have been found to interact with cellular receptors, particularly nuclear receptors.
Ligand Binding Assays in Cell-Free or Cellular Systems
To determine if a compound interacts with a specific receptor, ligand binding assays are employed. These assays can be performed in cell-free systems using purified receptors or in cellular systems with intact cells expressing the receptor of interest. A common technique is the competitive binding assay, where the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor is measured. This allows for the determination of the compound's binding affinity for the receptor. For nuclear receptors, such assays are crucial in identifying potential agonists or antagonists.
Table 2: Common Ligand Binding Assay Techniques
| Assay Type | Principle |
| Radioligand Binding Assay | Uses a radioactively labeled ligand to quantify binding to a receptor. |
| Fluorescence Polarization Assay | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a receptor. |
Receptor Agonism/Antagonism Characterization
No studies characterizing the agonist or antagonist activity of 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide at specific receptors have been identified in the public domain. Therefore, its receptor binding profile remains uncharacterized.
Cellular Pathway Modulation
Detailed investigations into how this compound modulates specific cellular pathways are not available in published research.
Effects on Gene Expression and Protein Regulation (e.g., HIF-1 pathway in in vitro models)
There are no available studies detailing the effects of this compound on gene expression or the regulation of specific proteins, including its potential impact on the Hypoxia-Inducible Factor-1 (HIF-1) pathway in in vitro models.
Cell Cycle Analysis in Non-Clinical Cell Lines
Specific data from cell cycle analysis in non-clinical cell lines treated with this compound has not been reported. While some related benzenesulfonamide compounds have been shown to induce an increase in the sub-G1 phase population, which is indicative of apoptosis, detailed cell cycle distribution analysis (G1, S, G2/M phases) for this particular compound is not available. mdpi.comnih.gov
Apoptosis and Cell Death Induction in Preclinical Models
There are no published preclinical studies that specifically investigate the induction of apoptosis or cell death by this compound. Research on other novel benzenesulfonamide derivatives has demonstrated pro-apoptotic activity in cancer cell lines, characterized by mechanisms such as the loss of mitochondrial membrane potential. mdpi.com Additionally, studies on other chlorinated compounds have shown apoptosis induction through pathways involving the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases. nih.gov However, these findings are not specific to this compound.
Antiviral Activity in Cell Culture Models (e.g., Influenza virus hemagglutinin inhibition)
While the benzenesulfonamide chemical class has been explored for antiviral properties, no studies have been found that specifically evaluate the antiviral activity of this compound in cell culture models. Research on other aryl sulfonamide derivatives has shown potent antiviral activity against various influenza A virus strains, including H1N1, H5N1, and H3N2. nih.gov The mechanism for some of these related compounds involves the inhibition of the viral hemagglutinin (HA) protein, which prevents the fusion of the virus with the host cell membrane. nih.gov However, the activity of this compound against influenza or any other virus has not been documented.
Chemical Modification and Derivatization Strategies for Advanced Research Probes
Design and Synthesis of Analogs for SAR Expansion
Expanding the structure-activity relationship (SAR) is crucial for understanding the molecular interactions between a compound and its biological target. For 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide, analog synthesis focuses on systematic modifications of its three key components: the 2,5-dichlorophenyl ring, the central benzenesulfonamide (B165840) core, and the N-(2-fluorophenyl) ring.
The primary synthetic route to generate these analogs typically involves the coupling reaction between a substituted benzenesulfonyl chloride and a substituted aniline (B41778). nih.govresearchgate.net For instance, reacting 2,5-dichlorobenzenesulfonyl chloride with various substituted anilines yields analogs with modifications on the N-phenyl ring. nih.gov Conversely, reacting different substituted benzenesulfonyl chlorides with 2-fluoroaniline (B146934) allows for exploration of substitutions on the dichlorinated ring.
Modifications on the 2,5-Dichlorophenyl Ring (Ring A): The electronic and steric properties of this ring can be systematically altered to probe its role in target binding.
Positional Isomers: Moving the chloro substituents to other positions (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro) can reveal the importance of the specific 2,5-substitution pattern for activity.
Alternative Halogen Substitution: Replacing chlorine with other halogens like bromine or fluorine allows for fine-tuning of electronegativity and size (steric bulk).
Non-halogen Substituents: Introducing small alkyl groups (e.g., methyl), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl, nitro) can provide insight into the electronic requirements for binding. nih.gov
Modifications on the N-(2-fluorophenyl) Ring (Ring B): This portion of the molecule is critical for defining its orientation in a binding pocket.
Fluorine Position: Moving the fluorine atom to the meta (3-fluoro) or para (4-fluoro) position can determine if the ortho-substitution is essential.
Additional Substituents: Introducing a second substituent, such as a methyl or chloro group, at various positions on the fluorophenyl ring can probe for additional steric or electronic interactions. nih.gov
Replacement of Fluorine: Substituting the fluorine with other groups like hydroxyl, cyano, or trifluoromethyl helps to understand the role of the fluorine atom, whether it is acting as a hydrogen bond acceptor or purely for its electronic effect.
A hypothetical SAR expansion is detailed in the table below, outlining potential analogs and the rationale for their synthesis.
| Analog Compound | Modification Site | Modification Type | Rationale for Synthesis |
|---|---|---|---|
| 2,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide | Ring A | Positional Isomer | To assess the importance of the 2,5-dichloro pattern versus a 2,4-dichloro pattern. |
| 2,5-dibromo-N-(2-fluorophenyl)benzenesulfonamide | Ring A | Halogen Substitution | To evaluate the effect of increased steric bulk and altered electronics (Br vs. Cl). |
| 2,5-dimethyl-N-(2-fluorophenyl)benzenesulfonamide | Ring A | Alkyl Substitution | To probe the tolerance for non-halogen, lipophilic groups in the binding pocket. |
| 2,5-dichloro-N-(4-fluorophenyl)benzenesulfonamide | Ring B | Positional Isomer | To determine if the ortho-position of the fluorine is critical for activity. |
| 2,5-dichloro-N-(2-fluoro-4-methylphenyl)benzenesulfonamide | Ring B | Additional Substituent | To explore potential for additional favorable interactions in the target's binding site. |
| 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide | Ring B | Functional Group Replacement | To test for a potential hydrogen bond donor interaction instead of a fluorine-mediated one. |
These structural studies, where analogs are synthesized and their biological activity is quantified, are essential for building a comprehensive SAR model. nih.gov This model, in turn, guides the design of more potent and selective research probes.
**7.2. Synthesis of Bioconjugates for Mechanistic Probing
Bioconjugation transforms a small molecule into a probe capable of visualizing biological processes or identifying binding partners. This involves covalently attaching a functional tag, such as a fluorescent dye or an affinity label, to the core structure of this compound. The key challenge is to introduce the tag at a position that does not disrupt the compound's interaction with its biological target.
Fluorescent probes are invaluable tools for visualizing the subcellular localization of a compound and its target in real-time. nih.govsdu.edu.cn The synthesis of a fluorescent derivative of this compound requires a multi-step approach. A common strategy involves introducing a reactive handle, such as an amino or carboxylic acid group, onto one of the phenyl rings, which can then be coupled to a fluorophore. mdpi.comnih.gov
A plausible synthetic route is as follows:
Introduction of a Precursor Group: An analog, such as 2,5-dichloro-N-(2-fluoro-4-nitrophenyl)benzenesulfonamide, is synthesized. The nitro group serves as a precursor to a reactive amine.
Reduction to an Amine: The nitro group is chemically reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation), yielding 4-amino-2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide. This amine acts as the point of attachment for the fluorescent dye.
Fluorophore Conjugation: The amino-functionalized analog is reacted with an amine-reactive fluorescent dye, such as a naphthalimide derivative, fluorescein (B123965) isothiocyanate (FITC), or a rhodamine succinimidyl ester. mdpi.comnih.gov This reaction forms a stable covalent bond (e.g., a thiourea (B124793) or amide linkage), yielding the final fluorescent probe.
The choice of fluorophore is critical and depends on the experimental requirements, such as the desired excitation/emission wavelengths and quantum yield. nih.gov Once synthesized, these probes can be used in fluorescence microscopy to study cellular uptake and distribution. nih.gov
Affinity tags are used to isolate and identify the cellular binding partners of a compound. Biotin (B1667282) is the most common affinity tag due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. thermofisher.com A biotinylated probe based on this compound can be used in pull-down assays to capture its target protein from cell lysates for identification by mass spectrometry.
The synthesis of a biotinylated probe involves:
Synthesis of a Linker-Modified Analog: A derivative of the parent compound is prepared with a flexible linker arm terminating in a reactive functional group. For example, an amino or carboxyl group can be introduced on one of the phenyl rings via a short polyethylene (B3416737) glycol (PEG) or alkyl chain. This linker provides spatial separation between the compound and the bulky biotin tag, minimizing steric hindrance that could interfere with target binding.
Biotin Conjugation: The linker-modified analog is then covalently coupled to an activated form of biotin, such as biotin-NHS ester (which reacts with amines) or an amine-containing biotin derivative (which can be coupled to a carboxyl group using carbodiimide (B86325) chemistry like EDC). mcgill.ca
The resulting affinity probe, when incubated with a cell lysate, will bind to its target protein. The probe-target complex can then be captured on streptavidin-coated beads, allowing for the separation of the target protein from the rest of the cellular components. nih.govacs.org
Prodrug Strategies for Enhanced In Vitro Delivery (without clinical implications)
For in vitro cellular assays, poor membrane permeability can limit a compound's access to intracellular targets, leading to an underestimation of its potency. Prodrug strategies can be employed to temporarily mask polar functional groups, thereby increasing lipophilicity and enhancing passive diffusion across the cell membrane. humanjournals.com Once inside the cell, the masking group is cleaved by intracellular enzymes or chemical conditions to release the active parent compound. nih.gov
For this compound, the acidic proton on the sulfonamide nitrogen (N-H) is a key site for modification.
Azo-Linked Prodrugs: An azo bond can be used to link the sulfonamide to a carrier molecule. This strategy is particularly useful for creating prodrugs that are stable in the upper gastrointestinal tract but are cleaved by azoreductase enzymes found in the colon. derpharmachemica.com While often used for colon-specific delivery in vivo, the principle can be adapted for in vitro systems containing appropriate reductive enzymes.
Sulfenamide Prodrugs: The sulfonamide can be converted to a sulfenamide. These prodrugs are designed to be cleaved by intracellular thiols, such as glutathione (B108866) (GSH), which is present at high concentrations inside cells. nih.gov The reaction with GSH regenerates the active sulfonamide and releases the parent drug. This approach provides a mechanism for intracellular-specific activation. rsc.org
Self-Immolative Linkers: More complex systems can use a multi-stage release mechanism. For instance, a linker can be attached to the sulfonamide nitrogen that is first cleaved by an intracellular enzyme (e.g., an esterase), triggering a second, spontaneous chemical reaction (a 1,6-elimination) that releases the active drug. acs.orgnih.gov This provides a controlled, triggered release of the active compound within the cell.
These strategies are designed solely to improve the delivery and efficacy of the compound in preclinical in vitro models, providing a more accurate assessment of its biological activity without any intended clinical application.
Development of Fragment-Based Approaches for Lead Generation
Fragment-based lead discovery (FBLD) is a powerful method for identifying novel lead compounds. It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. wikipedia.orgresearchgate.net Hits are then optimized by growing, linking, or merging them into more potent, lead-like molecules. nih.gov
The structure of this compound can be deconstructed into constituent fragments, which can inform an FBLD campaign:
Fragment 1: 2,5-dichlorobenzene
Fragment 2: Benzenesulfonamide
Fragment 3: 2-fluoroaniline
In an FBLD approach, a library containing these and related fragments would be screened against the target of interest using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
If, for example, a dichlorophenyl fragment and a fluorophenyl fragment were found to bind in adjacent pockets of the target protein, a "fragment linking" strategy could be employed. nih.gov This would involve synthesizing molecules that connect the two fragments with a suitable linker, such as the sulfonamide bridge present in the original compound. This structure-guided approach allows for the rational construction of a potent inhibitor based on the binding information of the initial low-affinity fragments.
Alternatively, if a single fragment, like 2,5-dichlorobenzenesulfonamide, showed weak binding, a "fragment growing" strategy would be used. nih.gov Here, structural data of the fragment-target complex would guide the synthesis of analogs that extend out of the initial binding site to engage with nearby regions of the protein, progressively improving affinity and leading to a potent compound. The N-(2-fluorophenyl) group itself can be seen as the result of such a fragment growth strategy.
Future Research Directions and Unexplored Avenues
Exploration of Novel Biological Targets for Benzenesulfonamide (B165840) Scaffolds
The versatility of the benzenesulfonamide scaffold allows it to interact with a wide range of biological targets, extending beyond its well-established roles. Current research is actively seeking to identify and validate novel targets for these compounds. Benzenesulfonamide derivatives have demonstrated a variety of biological activities, including antimicrobial, anti-tumor, cardiovascular protective, and anti-diabetic effects. frontiersin.orgnih.gov
One promising area of exploration is in the field of oncology. Certain benzenesulfonamide-based compounds have been designed as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to tumor hypoxia and proliferation. nih.gov For instance, a series of thiazol-4-one-benzenesulfonamides displayed significant growth inhibition on breast cancer cell lines. nih.gov Further research into novel anthraquinone-based benzenesulfonamide derivatives is also showing potential as inhibitors of human carbonic anhydrase isoforms II and IX, which are associated with tumors. mdpi.com
In the realm of infectious diseases, benzenesulfonamides are being investigated as inhibitors of metallo-β-lactamases (MβLs), enzymes that confer bacterial resistance to β-lactam antibiotics. rsc.orgnih.gov The development of broad-spectrum MβL inhibitors based on the benzenesulfonamide scaffold could help address the growing threat of antibiotic resistance. nih.gov Additionally, novel benzenesulfonamide-bearing imidazole derivatives are being synthesized and evaluated for their antimicrobial activity against multidrug-resistant Mycobacterium abscessus complex. mdpi.com
Furthermore, researchers are exploring the potential of benzenesulfonamide derivatives to target the angiotensin II type 2 (AT₂) receptor, which is involved in cardiovascular regulation. frontiersin.orgnih.gov A series of novel biphenylsulfonamide derivatives have been designed and synthesized as selective AT₂ receptor antagonists. frontiersin.org
Application of Advanced Machine Learning in Compound Design and Prediction
The integration of advanced machine learning (ML) and deep learning algorithms is revolutionizing the field of drug discovery, and the design of benzenesulfonamide derivatives is no exception. These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their pharmacokinetic properties. mdpi.com
ML algorithms can be incorporated into various stages of the drug discovery process, from identifying new uses for existing drugs to predicting drug-protein interactions and ensuring the safety of new compounds. mdpi.com For instance, machine learning techniques, including reinforcement learning models, have been successfully used to identify N-phenylbenzenesulfonamides as a novel chemotype for lactate dehydrogenase A (LDHA) inhibition, a promising target for cancer therapy. nih.gov This approach led to the discovery of a potent LDHA inhibitor with significant anti-pancreatic cancer activity in preclinical models. nih.gov
Generative deep learning models can create novel chemical compounds from existing libraries, while predictive models can forecast their chemical attributes. mdpi.com Quantitative Structure-Activity Relationship (QSAR) analysis, a sophisticated form of deep learning-based AI, is being used to establish correlations between the chemical structure of benzenesulfonamide derivatives and their biological activity. mdpi.com These in silico methods, combined with high-throughput screening, enhance the efficiency and accuracy of identifying promising lead compounds. mdpi.comfrontiersin.org
Investigation of Allosteric Modulation Mechanisms
Allosteric modulation, where a compound binds to a site on a receptor or enzyme distinct from the primary (orthosteric) binding site, offers a nuanced approach to regulating biological activity. This mechanism can provide greater selectivity and a more favorable side-effect profile compared to traditional orthosteric inhibitors. The benzenesulfonamide scaffold has emerged as a promising framework for the development of allosteric modulators.
A notable example is the identification of benzoxazole benzenesulfonamides as novel allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), an enzyme involved in glucose metabolism. nih.gov X-ray crystallography has revealed a distinct binding mode for these compounds, highlighting the potential for designing highly specific allosteric inhibitors. nih.gov
Furthermore, a series of 2-sulfonamidebenzamides have been discovered and characterized as allosteric modulators of MrgX1, a non-opioid receptor that is an attractive target for the treatment of chronic pain. nih.gov Iterative medicinal chemistry efforts have led to the identification of key structural modifications that significantly improve the potency of these modulators. nih.gov
Development of Multi-Targeting Benzenesulfonamide Derivatives
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. mdpi.com The development of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple targets simultaneously, represents a promising strategy for treating complex conditions like Alzheimer's disease and inflammation. mdpi.comnih.gov
The benzenesulfonamide scaffold is well-suited for the design of MTDLs. For example, tryptanthrin derivatives with benzenesulfonamide substituents have been evaluated as multifunctional agents for Alzheimer's disease. mdpi.com These compounds have been shown to inhibit cholinesterases, prevent the aggregation of amyloid-β plaques, and possess anti-neuroinflammatory properties. mdpi.com
In the context of anti-inflammatory agents, researchers have designed and synthesized a novel series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives with inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrases. nih.gov This multi-target approach aims to provide a more comprehensive anti-inflammatory effect with potentially fewer side effects than single-target agents. nih.gov
Role of Benzenesulfonamides as Chemical Probes in Fundamental Biology
Chemical probes are small molecules with well-defined mechanisms of action that are used to modulate the function of a specific biological target, such as a protein. febs.org They are invaluable tools for dissecting complex cellular pathways and validating new drug targets. febs.org Benzenesulfonamide derivatives, with their chemical tractability and diverse biological activities, are increasingly being utilized as chemical probes.
For instance, certain sulfonamides have been identified through chemical genetic screening as potent and reversible inhibitors of membrane traffic. nih.gov These compounds were found to elevate the pH of endosomes and lysosomes and interfere with the recycling of receptors to the cell surface. nih.gov Such probes provide new avenues to understand the critical role of organellar pH in cellular processes. nih.gov
Moreover, fluorescently labeled sulfonamide derivatives are being developed as probes for live-cell imaging. nih.gov These tools can be used to visualize and track specific biological processes in real-time, offering new insights into cellular function. The development of novel sulfonamide-based fluorescent probes is an active area of research with applications in both fundamental biology and diagnostics. nih.gov
Q & A
Q. What are the key synthetic routes for 2,5-dichloro-N-(2-fluorophenyl)benzenesulfonamide, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions, including:
- Chlorination : Introduction of chlorine atoms to the benzene ring under controlled temperature (e.g., 40–60°C) using reagents like SOCl₂ or Cl₂ gas.
- Sulfonation : Reaction with sulfonic acid derivatives, such as chlorosulfonic acid, to form the sulfonamide backbone.
- Coupling : Substitution of the amine group with fluorophenyl derivatives via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF or DMSO.
Q. Monitoring Methods :
- HPLC : To track intermediate formation and purity (≥95% threshold).
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorophenyl groups) .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation employs:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., Cl···O contacts ≈3.11 Å). SHELX software refines crystallographic data, addressing challenges like weak π-π stacking (slippage ≈1.9 Å) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺]⁺ peaks matching theoretical values).
- Multinuclear NMR : Correlates chemical shifts with electronic environments (e.g., deshielded protons near electron-withdrawing groups) .
Q. What initial biological assays are used to evaluate its activity?
- TOPFlash Assay : Measures Wnt/β-catenin pathway inhibition via luciferase reporter systems in hepatocellular carcinoma (HCC) cells .
- [³H]-Thymidine Incorporation : Quantifies anti-proliferative effects by tracking DNA synthesis inhibition .
- Flow Cytometry : Assesses apoptosis using Annexin V/PI staining (e.g., in Huh7 and PLC/PRF/5 cell lines) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity, while THF improves solubility of intermediates.
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions under inert atmospheres.
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions like over-chlorination.
Case Study : Adjusting stoichiometry of fluorophenylamine precursors increased yield from 65% to 82% in analogous sulfonamide syntheses .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Weak Intermolecular Interactions : Short Cl···O contacts (≈3.11 Å) and weak π-π stacking (inter-centroid distance ≈4.06 Å) complicate packing analysis. SHELXL refines these using restraints for hydrogen bonds and thermal parameters .
- Disorder in Crystal Lattices : Partial occupancy of fluorophenyl groups resolved via iterative refinement cycles in SHELX .
Q. How does structural modification influence biological activity and target specificity?
Q. How to evaluate its mitochondrial uncoupling effects in cancer cells?
- Oxygen Consumption Rate (OCR) : Measured via Seahorse XF Analyzer; uncouplers like FH535 increase OCR while reducing ATP production .
- Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye fluorescence shift (red→green) confirms protonophore activity .
- In Vivo Models : Xenograft mice treated with 50 mg/kg FH535 analogs show 70% tumor volume reduction via PET-CT imaging .
Q. What computational methods predict interaction with biological targets?
- Molecular Dynamics (MD) : Simulates binding stability to β-catenin (RMSD <2.0 Å over 100 ns trajectories).
- Density Functional Theory (DFT) : Calculates electron distribution in sulfonamide groups, correlating with nucleophilic attack susceptibility .
- Comparative Analysis : Analog benchmarking (e.g., tetrazole-containing derivatives show higher binding affinity than carboxylic acid isosteres) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
